4-(2-Methylthiazol-5-yl)benzonitrile
Description
Significance of Thiazole (B1198619) and Benzonitrile (B105546) Scaffolds in Organic Chemistry
The thiazole ring and the benzonitrile group are two fundamental scaffolds in organic chemistry, each possessing distinct and valuable characteristics.
The thiazole scaffold is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. nih.gov This structure is a cornerstone in medicinal chemistry, found in a multitude of biologically active compounds. mdpi.com Its aromatic nature allows it to engage in various chemical reactions, and its ability to form hydrogen bonds and other interactions makes it a privileged structure in drug design. sigmaaldrich.com The thiazole nucleus is a component of numerous FDA-approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents. mdpi.com The presence of the sulfur atom can also influence the molecule's physical and chemical properties in unique ways compared to other five-membered heterocycles.
The benzonitrile scaffold , a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides. It is also an important pharmacophore that can participate in interactions with biological targets. In materials science, benzonitrile derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
The combination of these two scaffolds in a single molecule, as seen in 4-(2-Methylthiazol-5-yl)benzonitrile, creates a compound with a unique profile, offering multiple points for chemical modification and interaction.
Overview of the Chemical Compound this compound
Detailed experimental data for this compound is limited in publicly accessible literature. However, its fundamental properties can be derived from its chemical structure. The molecule consists of a benzonitrile group where the phenyl ring is attached at the 5-position of a 2-methylthiazole (B1294427) ring.
Below is a table of its computed and basic chemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 4-(2-methyl-1,3-thiazol-5-yl)benzonitrile |
| Structure | A benzonitrile moiety linked at its 4-position to the 5-position of a 2-methylthiazole ring. |
This data is calculated based on the chemical structure.
For comparative context, the related isomer, 4-(4-methylthiazol-5-yl)benzonitrile (B2481059) (CAS Number: 122957-57-7), shares the same molecular formula and weight but differs in the position of the methyl group on the thiazole ring. sigmaaldrich.com
Historical Context of Related Heterocyclic Compounds
The study of heterocyclic compounds like thiazole has a rich history dating back to the late 19th century. The most fundamental synthesis of the thiazole ring was developed by Hantzsch in 1887 and remains a cornerstone of heterocyclic chemistry. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.com
The significance of the thiazole ring was further cemented with the discovery of its presence in Thiamine (Vitamin B1), a vital nutrient. This discovery spurred further research into the biological roles and synthetic chemistry of thiazole-containing molecules. Over the decades, the versatility of the thiazole scaffold has been demonstrated through its incorporation into a vast array of natural products and synthetic drugs. The development of benzothiazole (B30560) derivatives, where a benzene ring is fused to the thiazole ring, further expanded the chemical space and led to important applications in therapeutics and industry.
Current Research Trajectories and Academic Relevance
The academic relevance of thiazole-substituted benzonitriles lies in their potential as highly specific and potent bioactive molecules. Current research often focuses on synthesizing libraries of these compounds with various substitutions to explore their structure-activity relationships (SAR) for different biological targets.
Research has shown that compounds with a thiazole-benzonitrile core are being investigated for several therapeutic areas:
Anticancer Agents: Many studies focus on the synthesis of thiazole derivatives as potential anticancer agents. For instance, new benzothiazole acylhydrazones have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The benzonitrile moiety is often included to enhance selectivity and potency, for example, by acting as a kinase inhibitor.
Antimicrobial Agents: The thiazole ring is a well-established pharmacophore in the development of antimicrobial drugs. mdpi.com Research continues to explore new derivatives to combat drug-resistant pathogens. Studies on compounds like 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown promising antibacterial and antifungal activity.
Enzyme Inhibition: Thiazole derivatives are being designed as inhibitors for specific enzymes. For example, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and identified as potential xanthine (B1682287) oxidase inhibitors for the treatment of gout. This highlights the utility of the thiazole scaffold in designing molecules that fit into specific active sites of enzymes.
The synthesis of these compounds often employs modern chemical techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), to efficiently link the thiazole and benzonitrile fragments. The ongoing research into this class of compounds underscores their importance and potential for the development of new therapeutic agents and functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H8N2S/c1-8-13-7-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 |
InChI Key |
RTRIIKGUCYHLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Methylthiazol 5 Yl Benzonitrile
Established Synthetic Pathways for the Thiazole (B1198619) Ring System
The thiazole ring is a fundamental heterocyclic motif found in numerous biologically active compounds and functional materials. bepls.comekb.eg Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.
The Hantzsch synthesis, first developed by Arthur Hantzsch in 1887, remains the most traditional and widely recognized method for constructing the thiazole ring. bepls.comnih.gov The reaction involves the condensation cyclization of an α-halocarbonyl compound with a thioamide. nih.govyoutube.com
For the specific synthesis of 4-(2-Methylthiazol-5-yl)benzonitrile, the reactants would be:
Thioamide: Thioacetamide (B46855) (CH₃CSNH₂), which provides the methyl group at the C2 position of the thiazole ring.
α-Halocarbonyl Compound: A 2-halo-1-(4-cyanophenyl)ethanone, such as 2-bromo-1-(4-cyanophenyl)ethanone. This reactant furnishes the C4 and C5 atoms of the ring, along with the appended 4-cyanophenyl group.
The reaction mechanism initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction. youtube.com Subsequent tautomerization and intramolecular cyclization via attack of the nitrogen on the carbonyl carbon, followed by dehydration, yields the final aromatic thiazole ring. youtube.com Modern variations of this synthesis often employ catalysts or non-conventional heating methods to improve yields and shorten reaction times. nih.govnanobioletters.com
Table 1: Variations of the Hantzsch Thiazole Synthesis
| Catalyst/Condition | Reactants | Solvent | Key Advantages |
|---|---|---|---|
| Conventional Heating | α-haloketone, Thioamide | Ethanol | Well-established, predictable outcome. youtube.comfarmaciajournal.com |
| Microwave Irradiation | α-haloketone, Thiourea | Ethanol | Rapid reaction times, often higher yields. nih.gov |
| Copper Silicate (Heterogeneous Catalyst) | Phenacyl bromide, Thiourea | Ethanol | Reusable catalyst, easy workup, high yield. nanobioletters.com |
| PEG-400 | Acetyl acetone, NBS, Thiourea | PEG-400 | Green solvent, good to excellent yields. bepls.com |
Thiocarbohydrazide and thiosemicarbazide (B42300) are versatile reagents in heterocyclic synthesis, primarily used for preparing derivatives containing nitrogen and sulfur. scispace.comresearchgate.net While they typically lead to aminothiazoles or other related heterocycles like triazoles and thiadiazoles, their application can be adapted. nih.govdergipark.org.tr
A relevant approach involves a one-pot condensation reaction of a carbonyl compound, thiosemicarbazide, and an α-haloacetophenone derivative. nih.gov For instance, Asif et al. developed a microwave-assisted synthesis of steroidal thiazoles by condensing a steroidal carbonyl, thiosemicarbazide, and 2-bromoacetophenone. nih.gov This suggests a potential pathway where a precursor containing the 4-cyanophenyl group could be cyclized with thiosemicarbazide. The resulting 2-hydrazinylthiazole (B183971) would require subsequent modification to install the 2-methyl group, making this a less direct route compared to the Hantzsch synthesis.
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient and atom-economical approach to complex molecules. nih.govacs.org Several MCRs have been developed for the synthesis of substituted thiazoles.
A notable strategy for producing 2,5-disubstituted thiazoles involves a sequence of a copper(I)-catalyzed cycloaddition between a terminal alkyne and a sulfonyl azide, followed by a rhodium(II)-catalyzed reaction with a thionoester. organic-chemistry.org To synthesize this compound using this method, the required starting materials would be 4-ethynylbenzonitrile (B1307882) (as the terminal alkyne) and a thionoester that provides the 2-methyl group. This method is particularly advantageous as it overcomes some limitations of the Hantzsch synthesis for this substitution pattern. organic-chemistry.org
Another powerful MCR approach is the continuous flow synthesis, where a Hantzsch thiazole synthesis is performed sequentially with other reactions, allowing for the rapid construction of complex thiazole-containing structures without isolating intermediates. nih.gov
Table 2: Selected Multicomponent Reaction Strategies for Thiazole Synthesis
| Reaction Type | Key Reactants | Catalyst | Outcome |
|---|---|---|---|
| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas | K₂CO₃ | 2-Aminothiazoles. nih.gov |
| Chemoenzymatic One-Pot | Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates | Trypsin | Thiazole derivatives in high yields under mild conditions. nih.gov |
| Catalyst-Free MCR | CS₂, Amines, Sulfoxonium ylides | None (in water) | Thiazole-2-thiones after dehydration. organic-chemistry.org |
| Sequential Catalysis | Terminal alkynes, Sulfonyl azides, Thionoesters | Cu(I) and Rh(II) | 2,5-Disubstituted thiazoles. organic-chemistry.org |
Synthetic Routes for the Benzonitrile (B105546) Moiety
The benzonitrile group is a versatile functional group in organic chemistry. numberanalytics.comnumberanalytics.com Its synthesis on an aromatic ring can be accomplished either before or after the formation of the thiazole ring.
Several classic and reliable methods exist for introducing a nitrile group onto a benzene (B151609) ring. numberanalytics.comalgoreducation.com
Sandmeyer Reaction: This is one of the most common methods for preparing aryl nitriles. numberanalytics.com It involves the diazotization of an aromatic amine (Ar-NH₂) with sodium nitrite (B80452) and a strong acid to form a diazonium salt (Ar-N₂⁺), which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile (Ar-CN). numberanalytics.comebsco.com To utilize this method, a precursor such as 4-(2-methylthiazol-5-yl)aniline would be the starting material.
Rosenmund-von Braun Reaction: This method involves the direct cyanation of an aryl halide with copper(I) cyanide, often at elevated temperatures. numberanalytics.comwikipedia.org A suitable precursor for this route would be 5-(4-bromophenyl)-2-methylthiazole.
Dehydration of Amides: Primary amides (Ar-CONH₂) can be dehydrated to form nitriles using various dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride. algoreducation.comebsco.comorganic-chemistry.org This would involve the preparation of 4-(2-methylthiazol-5-yl)benzamide as an intermediate.
A patent by Grenda et al. describes a one-step synthesis of 4-cyanothiazoles by reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst. google.com This provides a direct, albeit specific, route to a thiazole already bearing a cyano group at the C4 position.
An alternative strategy involves the conversion of a formyl group (an aldehyde) into a nitrile. This two-step process is a widely used transformation in organic synthesis. thieme.dearizona.edu
The synthesis would begin with a precursor aldehyde, 4-(2-methylthiazol-5-yl)benzaldehyde .
Aldoxime Formation: The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), often in the presence of a base like sodium acetate (B1210297), to form the corresponding aldoxime (Ar-CH=NOH). nih.gov
Dehydration of Aldoxime: The intermediate aldoxime is then dehydrated to yield the nitrile (Ar-CN). A variety of reagents and conditions can accomplish this, including heating in formic acid or acetic acid, or using catalysts like ruthenium complexes under neutral conditions. organic-chemistry.orgnih.govresearchgate.net Using a formic acid-water solution has been shown to be an efficient medium for this one-pot conversion. nih.govresearchgate.net
Table 3: Reagents for the Conversion of Aromatic Aldehydes to Nitriles
| Step | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldoxime Formation | Hydroxylamine hydrochloride, Sodium acetate | Formic acid/Water or Acetic acid |
| Dehydration | Formic acid (as solvent and catalyst) | Reflux |
| Dehydration | [RuCl₂(p-cymene)]₂, Molecular sieves | Neutral, mild conditions |
| Dehydration | Trichloroisocyanuric acid (TCCA) | Aqueous ammonia (B1221849) |
Coupling Strategies for Constructing the Biphenyl-Thiazole Linkage
The formation of the carbon-carbon bond linking the 2-methylthiazole (B1294427) and benzonitrile moieties is a critical step in the synthesis of the target molecule. Several powerful transition-metal-catalyzed cross-coupling reactions have been employed for this purpose.
C-H Arylation Methodologies
Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. This approach directly couples a C-H bond of one aromatic system with a halide or triflate of another.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H arylation is well-documented. The direct arylation of thiazole derivatives often occurs at the C5 position, which is the most acidic C-H bond. For the synthesis of compounds structurally similar to this compound, such as the arylation of 2-n-propylthiazole with 4-bromobenzonitrile (B114466), ligand-free palladium(II) acetate (Pd(OAc)₂) has been used effectively. These reactions are typically performed in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) with a base such as potassium acetate (KOAc). The reaction conditions for a related transformation are summarized in the table below.
| Catalyst | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | 4-Bromobenzonitrile | KOAc | DMAc | 150 | High |
| Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of a 2-Alkylthiazole with 4-Bromobenzonitrile. |
It has been noted that for the direct arylation of thiazoles, palladium acetate can efficiently catalyze the reaction even at very low catalyst loadings, particularly with activated aryl bromides. nih.gov The general catalytic cycle for this type of reaction involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a concerted metalation-deprotonation step at the C5 position of the thiazole ring, and finally, reductive elimination to afford the desired product and regenerate the Pd(0) catalyst. nih.gov
Nickel catalysis offers a more cost-effective and sustainable alternative to palladium for C-H arylation reactions. Nickel catalyst systems have been successfully developed for the direct C2 arylation of oxazoles and thiazoles with various aryl bromides. snnu.edu.cn While specific examples for the synthesis of this compound are not explicitly detailed in the provided literature, the general methodology is applicable. These reactions often employ a nickel(II) catalyst in the presence of a ligand and a base. A notable development in this area is the use of photocatalysis in conjunction with nickel catalysis, which can facilitate C-H arylation under mild, room temperature conditions. nih.gov
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide, catalyzed by a palladium complex. nih.gov For the synthesis of this compound, this would involve the reaction of a 5-halo-2-methylthiazole (e.g., 5-bromo-2-methylthiazole) with 4-cyanophenylboronic acid.
The general catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center (often facilitated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov The reactivity of the aryl halide in the oxidative addition step generally follows the order I > Br > Cl. nih.gov
A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction. For instance, the coupling of β-aminoethyltrifluoroborates with 4-bromobenzonitrile has been successfully achieved using PdCl₂(dppf)·CH₂Cl₂ as the catalyst and Cs₂CO₃ as the base in a toluene/water solvent system. While not a direct synthesis of the target molecule, this demonstrates the feasibility of coupling a nitrile-containing aryl halide under Suzuki-Miyaura conditions.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Dioxane & Water | 80 °C |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Toluene & Water | Varies |
| Table 2: Common Catalytic Systems for Suzuki-Miyaura Cross-Coupling Reactions. |
Other Cross-Coupling Reactions
While C-H arylation and Suzuki-Miyaura coupling are prominent, other cross-coupling reactions could potentially be employed for the synthesis of this compound. These might include Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), though these are less commonly favored due to the toxicity and instability of the organometallic reagents.
Advanced Synthetic Considerations
Further advancements in the synthesis of this compound and related compounds focus on improving the efficiency, sustainability, and scope of the coupling reactions. This includes the development of more active and robust catalysts that can operate at lower loadings and under milder conditions. The use of ligand-free catalytic systems or catalysts based on more abundant and less expensive metals like nickel and copper is a key area of research. snnu.edu.cnnih.gov Additionally, flow chemistry and microwave-assisted synthesis are being explored to accelerate reaction times and improve yields and selectivity.
Regioselectivity Control in Thiazole Functionalization
Regioselectivity is a critical challenge in the synthesis of asymmetrically substituted thiazoles like this compound. numberanalytics.com The classic Hantzsch synthesis can potentially result in isomeric products depending on the initial bond formation and cyclization pathway.
Detailed research into the Hantzsch thiazole synthesis has demonstrated that the reaction conditions, particularly the pH, can significantly influence the regiochemical outcome. rsc.orgrsc.org The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. rsc.org However, conducting the reaction under strongly acidic conditions can alter the reaction pathway, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the expected product. rsc.orgrsc.org
For the synthesis of this compound, the key is to ensure the bond forms between the sulfur of the thioacetamide and the α-carbon of the halo-ketone, followed by cyclization involving the nitrogen atom and the ketone's carbonyl group. This reliably forms the desired 2,5-disubstituted thiazole. Controlling the reaction medium is paramount to prevent the formation of unwanted regioisomers. Electrophilic substitution on the thiazole ring itself also shows regioselectivity, with attacks favoring the C5 position, a principle that can be exploited in alternative synthetic routes where a pre-formed 2-methylthiazole is functionalized at the 5-position. pharmaguideline.com
Table 1: Influence of Reaction Conditions on Regioselectivity in Hantzsch-type Syntheses
| Starting Materials | Condition | Primary Product Type | Reference |
|---|---|---|---|
| α-halogeno ketone + N-monosubstituted thiourea | Neutral Solvent | 2-(N-substituted amino)thiazole | rsc.org |
Stereoselective Synthetic Approaches
While the target molecule, this compound, is itself achiral, the principles of stereoselective synthesis are vital for creating its more complex derivatives, which may have chiral centers or specific geometric isomers with distinct biological activities. nih.gov
Research has demonstrated chemo- and stereoselective methods for synthesizing substituted thiazoles from starting materials like propargyl alcohols that bear both alkene and alkyne groups. nih.govacs.org In these syntheses, catalysts such as Calcium(II) triflate (Ca(OTf)₂) can chemoselectively activate the alkyne group for cyclization with a thioamide, leaving the alkene group intact. nih.gov This process can be stereoselective, preserving the geometry of the double bond in the final product. nih.govacs.org The reaction mechanism involves the formation of an allene (B1206475) intermediate, followed by a regioselective 5-exo-dig cyclization to form the thiazole ring. acs.org Such methodologies are crucial for producing advanced analogs where stereochemistry is a key determinant of function.
Yield Optimization Strategies
Maximizing the yield of this compound is a central goal in its synthesis. Strategies to achieve this often focus on reaction conditions, catalyst choice, and process simplification.
Catalyst selection is also critical. Copper-catalyzed reactions have been effectively used for thiazole synthesis. nih.gov A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a route to thiazoles in very good yields. organic-chemistry.org Similarly, palladium catalysts are employed in cross-coupling reactions, such as the Suzuki coupling, to attach the aryl (benzonitrile) group to the thiazole ring. nih.govgoogle.com
Optimization of reaction parameters such as solvent, temperature, and reaction time is standard practice. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for thiazole derivatives. bepls.com
Table 2: Comparison of Synthetic Methods and Yields for Thiazole Derivatives
| Method | Catalyst / Conditions | Typical Yield | Advantages | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Reflux in Ethanol | Good | Well-established, versatile | nih.govacs.org |
| Microwave-Assisted Synthesis | Microwave Irradiation, often catalyst-free or with green catalysts | Good to Excellent (up to 96%) | Rapid, high yield, green | bepls.com |
| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation, TCsSB biocatalyst | High | Mild conditions, short reaction times, reusable catalyst | nih.gov |
| Copper-Catalyzed Condensation | CuI, Toluene, 120 °C | Good to Excellent (up to 85%) | Good functional group tolerance | nih.gov |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net
Key green strategies include:
Green Solvents: The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) instead of volatile organic compounds is a significant advancement. researchgate.netbepls.com PEG-400, for example, has been used as a reaction medium for the synthesis of 2-aminothiazoles, yielding excellent results. bepls.com
Catalyst-Free and Recyclable Catalysts: Some syntheses have been developed to proceed efficiently without a catalyst, simply by refluxing in water. bepls.com When catalysts are necessary, the focus is on developing recyclable options, such as silica-supported tungstosilicic acid or magnetically recoverable nanocomposites, which can be easily filtered or separated from the reaction mixture and reused. researchgate.netresearchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields in shorter times and under milder conditions than conventional heating. nih.govnih.gov These methods enhance energy efficiency and can enable solvent-free reactions. bepls.com
These sustainable approaches not only reduce the environmental footprint of synthesizing compounds like this compound but also offer advantages in terms of cost-effectiveness and operational simplicity. researchgate.netnih.gov
Table 3: Green Chemistry Approaches in Thiazole Synthesis
| Green Principle | Example Application | Benefit | Reference |
|---|---|---|---|
| Use of Green Solvents | Reaction of dithiocarbamates and α-halocarbonyls in water. | Avoids hazardous organic solvents, simple workup. | bepls.com |
| Use of Recyclable Catalysts | Silica supported tungstosilisic acid for one-pot synthesis. | Catalyst can be recovered by filtration and reused. | researchgate.net |
| Microwave-Assisted Synthesis | Catalyst-free reaction of arylglyoxals, dicarbonyls, and thioamides. | Reduced reaction time, high yield, no harmful by-products. | bepls.com |
Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is a cornerstone in the characterization of 4-(2-Methylthiazol-5-yl)benzonitrile, offering detailed insights into its proton and carbon frameworks.
For the isomeric compound 4-(4-Methylthiazol-5-yl)benzonitrile (B2481059) , the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 500 MHz:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.76 | s | Thiazole-H |
| 7.73 | d | Ar-H |
| 7.57 | d | Ar-H |
| 2.57 | s | CH₃ |
This data is for the isomer 4-(4-Methylthiazol-5-yl)benzonitrile and is provided for comparative purposes.
Similar to the proton NMR data, specific ¹³C NMR data for this compound is scarce. However, based on the structure, one would anticipate signals corresponding to the nitrile carbon, the carbons of the benzonitrile (B105546) ring, and the carbons of the methylthiazole moiety.
The reported ¹³C NMR data for the isomer 4-(4-Methylthiazol-5-yl)benzonitrile in CDCl₃ at 126 MHz shows the following peaks:
| Chemical Shift (δ) ppm | Assignment |
| 151.71 | C-2' (Thiazole) |
| 150.20 | C-4' (Thiazole) |
| 137.02 | C-4 (Benzene) |
| 132.74 | Ar-CH |
| 126.33 | Ar-CH |
| 118.66 | CN |
| 111.45 | C-Ar |
| 16.20 | CH₃ |
This data is for the isomer 4-(4-Methylthiazol-5-yl)benzonitrile and is provided for comparative purposes.
There is no specific information available in the searched literature regarding the use of advanced 2D NMR experiments such as COSY, HSQC, or HMBC for the characterization of this compound. These techniques would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometric (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.
While HRMS data for the target compound is not specified in the available resources, this technique would be essential for confirming its elemental formula. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Specific ESI-MS data for this compound has not been reported in the reviewed literature. This soft ionization technique would typically be used to determine the molecular weight of the compound by observing the protonated molecular ion, [M+H]⁺.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structural features. A prominent and sharp absorption band is anticipated in the range of 2220-2230 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. rsc.orgnist.gov The aromatic nature of the benzene (B151609) ring would be confirmed by the presence of C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. rsc.org
The thiazole (B1198619) ring contributes its own unique vibrational signatures. The C=N stretching vibration of the thiazole ring is expected to appear in the 1650-1550 cm⁻¹ region. Additionally, the C-S stretching vibration, characteristic of the thiazole moiety, would likely be observed in the 800-600 cm⁻¹ range. The presence of the methyl group attached to the thiazole ring would be evidenced by C-H stretching and bending vibrations.
A study on the related isomer, 4-(4-methylthiazol-5-yl)benzonitrile, reported FT-IR peaks (νmax) at 3080, 3053, 2955, 2921, 2226, 1604, 1536, 1450, 1413, 852, and 833 cm⁻¹. rsc.org These correspond to the aromatic and methyl C-H stretching, the prominent C≡N stretching, aromatic C=C stretching, and various bending modes, respectively. Similar absorption patterns are anticipated for this compound.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2230 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Thiazole C=N | Stretching | 1550 - 1650 |
| Thiazole C-S | Stretching | 600 - 800 |
| Methyl C-H | Stretching | 2850 - 2960 |
Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, a Raman spectrum would be expected to show a strong band for the C≡N stretch, which is both IR and Raman active. The symmetric breathing vibrations of the aromatic and thiazole rings would also be prominent in the Raman spectrum. Analysis of a related compound, 4-chloro-2-methyl benzonitrile, utilized FT-Raman spectroscopy to analyze its vibrational modes, demonstrating the utility of this technique for benzonitrile derivatives. ijtsrd.com A key advantage of Raman spectroscopy is its low interference from water, making it suitable for in-situ reaction monitoring in aqueous media if required.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as detailed information on bond lengths, bond angles, and torsional angles.
A single-crystal X-ray diffraction study would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. For instance, studies on other heterocyclic compounds have detailed their crystallization in systems like triclinic (P-1 space group) or monoclinic (P2₁ space group). mdpi.com Furthermore, this analysis would elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as π-π stacking between the aromatic and thiazole rings or C-H···N hydrogen bonds, which govern the solid-state structure.
Table 2: Potential Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the crystal lattice (e.g., triclinic, monoclinic) |
| Space Group | The symmetry operations that describe the arrangement of molecules |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the basic repeating unit of the crystal |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms |
| Intermolecular Interactions | Identification of non-covalent forces like hydrogen bonding and π-stacking |
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS can be used to assess its purity and confirm its identity, provided it has sufficient volatility and thermal stability.
The gas chromatograph separates the components of a sample mixture, and the mass spectrometer detects and identifies the individual components based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used to confirm its structure. This technique is highly sensitive and can detect even trace amounts of volatile impurities.
Elemental Analysis Techniques
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For novel compounds like this compound, it serves as a crucial checkpoint for verifying the empirical formula against the proposed molecular structure. This is typically achieved through combustion analysis, a destructive method where the compound is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). Sulfur (S) content is also determined through similar combustion methods or other specialized analytical techniques.
The molecular formula for this compound is C₁₁H₈N₂S. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values provide a benchmark against which experimentally obtained data are compared. In the characterization of newly synthesized thiazole derivatives, researchers consistently report that the experimental values from elemental analysis are in close agreement with the theoretical calculations, typically within a margin of ±0.4%. acs.orgresearchgate.net This concordance provides strong evidence for the successful synthesis and purity of the target compound.
While specific experimental data for this compound is not detailed in the reviewed literature, the standard practice involves comparing the results from a CHNS analyzer with the calculated theoretical percentages. For instance, in the synthesis of other novel thiazole derivatives, researchers present both calculated and found values to validate their structures. mdpi.com
Below is a data table presenting the calculated theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 66.64 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.07 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.13 |
| Sulfur | S | 32.065 | 1 | 32.065 | 16.17 |
| Total | 198.264 | 100.00 |
This technique is a cornerstone in the structural elucidation of new chemical entities, including various thiazole derivatives, and is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization. mdpi.comnih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature and reactivity of a molecule. For 4-(2-Methylthiazol-5-yl)benzonitrile, these methods can predict its geometry, stability, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often employing the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p), are standard for optimizing the molecular geometry and calculating various electronic parameters. researchgate.netresearchgate.netnih.gov These studies typically involve minimizing the energy of the molecule to find its most stable three-dimensional structure. The results of such calculations for related thiazole (B1198619) derivatives have demonstrated a strong correlation between the computed and experimentally determined geometrical parameters. researchgate.net The application of DFT to this compound would provide foundational data on bond lengths, bond angles, and dihedral angles.
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer another avenue for the theoretical study of this compound. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a valuable comparison for the results obtained from DFT. These methods are particularly useful for refining electronic properties and can be used as a benchmark for the accuracy of other computational approaches.
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical for understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is expected to be localized on the electron-rich thiazole ring, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile (B105546) portion. This distribution facilitates intramolecular charge transfer (ICT) from the thiazole ring to the benzonitrile moiety upon electronic excitation. nih.gov The charge distribution across the molecule, which can be visualized using molecular electrostatic potential (MESP) maps, further elucidates regions that are prone to electrophilic or nucleophilic attack. researchgate.net
Table 1: Illustrative Electronic Properties of this compound Predicted by DFT
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.5 eV | Indicates kinetic stability and chemical reactivity |
| Dipole Moment | ~4.0 D | Measure of the molecule's overall polarity |
Note: The values in this table are illustrative and based on typical results for similar thiazole derivatives. Actual values would require specific calculations for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are employed to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. rsc.org These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior over time. In the context of drug design, MD simulations are used to assess the stability of a ligand within the binding pocket of a protein, providing information on the binding affinity and the nature of the intermolecular interactions. rsc.org
Conformational Analysis and Molecular Geometry
The three-dimensional arrangement of atoms in this compound is a key determinant of its physical and chemical properties. Conformational analysis involves identifying the most stable conformations (isomers that can be interconverted by rotation about single bonds) of the molecule. For this compound, the rotation around the single bond connecting the thiazole and phenyl rings is of particular interest. Computational studies on analogous compounds have shown that planar or near-planar conformations are often favored due to the extension of the π-conjugated system across the two rings. nih.gov The optimized molecular geometry, including bond lengths and angles, can be precisely determined through methods like DFT. researchgate.net
Table 2: Predicted Geometrical Parameters for this compound
| Bond/Angle | Predicted Value |
| C-C (phenyl ring) | ~1.39 Å |
| C-N (nitrile) | ~1.15 Å |
| C-S (thiazole ring) | ~1.77 Å |
| C-N (thiazole ring) | ~1.37 Å |
| Phenyl-Thiazole Dihedral Angle | ~20-30° |
Note: The values in this table are illustrative and based on typical results for similar thiazole derivatives. Actual values would require specific calculations for this compound.
Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of a molecule. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.gov These calculations can help assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. Similarly, the vibrational frequencies in the IR spectrum can be calculated and used to assign the observed peaks to specific molecular vibrations. The calculated NMR chemical shifts provide valuable information for the structural elucidation of the molecule. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
The synthesis of this compound and related 5-aryl-2-methylthiazoles is commonly achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation and cyclization of a thioamide (in this case, thioacetamide) with an α-haloketone (such as 2-bromo-1-(4-cyanophenyl)ethan-1-one).
The generally accepted mechanism for the Hantzsch synthesis proceeds through several key steps nih.govsynarchive.com:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, which displaces the halide ion.
Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic intermediate, often a hydroxythiazoline. nih.gov
Dehydration: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate to form the aromatic thiazole ring.
While this pathway is well-established, computational chemistry, particularly Density Functional Theory (DFT), provides deeper insights into the reaction dynamics. researchgate.net DFT calculations are employed to model the reaction pathway at an electronic level, allowing researchers to:
Determine Transition States: Identify the high-energy transition state structures for each step of the reaction.
Calculate Energy Profiles: Map the potential energy surface of the reaction, determining activation energies and the thermodynamic feasibility of each step.
Analyze Reactivity: Use calculated chemical descriptors such as electronegativity, chemical hardness, and softness to predict the reactivity of the starting materials and intermediates. bohrium.com
For instance, studies on related fluorinated thiazoles have used DFT calculations at the B3LYP level to correlate the electronic properties of the reactants with their observed chemical behavior. bohrium.com Such computational analyses can elucidate the influence of different substituents on the benzonitrile or thiazole ring, explaining their effect on reaction rates and yields. Although a specific DFT study detailing the complete energy profile for the synthesis of this compound is not prominently available, the methodologies used for analogous thiazole syntheses provide a clear framework for how its formation mechanism is computationally elucidated. researchgate.netbohrium.com
Molecular Docking Studies (focused on methodology and interactions, not therapeutic efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For compounds like this compound and its derivatives, docking studies are instrumental in understanding their potential interactions with biological macromolecules, such as proteins. These studies focus on the binding mode and intermolecular interactions within the protein's active site.
Methodology: The process typically involves the use of specialized software (e.g., SYBYL 6.9) to place the ligand (the thiazole derivative) into the binding site of a target protein, whose three-dimensional structure is often obtained from the Protein Data Bank (PDB). nih.gov The software calculates the most stable binding conformations (poses) and scores them based on factors like binding energy. The calculations utilize force fields and algorithms, such as the Powell gradient algorithm, to minimize the structural energy of the complex. nih.gov The validity of the docking protocol is often confirmed by re-docking a known co-crystallized ligand and ensuring the resulting pose has a low root-mean-square deviation (RMSD) from the original.
Interaction Analysis: Computational analyses of thiazole derivatives have identified key interactions that stabilize the ligand-protein complex. Studies on structurally related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDKs) provide a model for the types of interactions observed. nih.gov The binding of these inhibitors to CDK2, CDK4, and CDK6 was found to be driven by specific polar and nonpolar interactions.
Key findings from these computational studies include:
Polar Interactions: Electrostatic interactions, particularly hydrogen bonds, are crucial for binding affinity and specificity. Key amino acid residues such as Lysine (Lys33, Lys35, Lys43) and Aspartic Acid (Asp145, Asp158, Asp163) were identified as critical for forming these interactions with the inhibitors. nih.gov
Nonpolar Interactions: Hydrophobic interactions also play a significant role. The nonpolar side chain of Isoleucine (Ile10, Ile12, Ile19) was found to be important for the binding of the inhibitors within the active site of the CDKs. nih.gov
The nitrile group on the benzonitrile portion of the target compound is a potent hydrogen bond acceptor, while the thiazole ring can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic and aliphatic amino acid residues in a binding pocket.
Table 1: Summary of Molecular Docking Interactions for Related Thiazole Derivatives
| Target Protein Class | Key Interacting Residues | Primary Interaction Type | Source |
|---|---|---|---|
| Cyclin-Dependent Kinases (CDK2/4/6) | Lys33, Lys35, Lys43; Asp145, Asp158, Asp163 | Electrostatic / Polar | nih.gov |
| Cyclin-Dependent Kinases (CDK2/4/6) | Ile10, Ile12, Ile19 | Nonpolar / Hydrophobic | nih.gov |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Thiazole (B1198619) Ring
Functionalization at Specific Positions (e.g., C2, C4, C5)
The thiazole ring exhibits distinct reactivity at its carbon positions, which can be exploited for further functionalization. The electron density distribution, influenced by the nitrogen and sulfur heteroatoms, dictates the preferred sites for electrophilic and nucleophilic attacks.
C5 Position: The C5 position is generally the most susceptible to electrophilic aromatic substitution, a characteristic enhanced by activating groups on the ring. pharmaguideline.com For instance, electron-donating substituents at the C2 position facilitate electrophilic attacks at C5. pharmaguideline.com Mercuration of the thiazole ring, using reagents like mercury acetate (B1210297), also shows a preference for the C5 position, followed by C4 and then C2. pharmaguideline.com
C2 Position: The C2 position is the most electron-deficient carbon in the thiazole ring, making it susceptible to nucleophilic attack. pharmaguideline.com However, this reaction often requires a strong nucleophile or activation of the ring, for example, through quaternization of the ring nitrogen, which increases the acidity of the C2-proton. pharmaguideline.com Deprotonation at C2 using organolithium compounds generates a nucleophilic center that can react with various electrophiles like aldehydes, ketones, and alkyl halides. pharmaguideline.com
C4 Position: While less reactive towards electrophiles than C5, the C4 position can still undergo substitution, as seen in mercuration reactions. pharmaguideline.com The reactivity of this position can be influenced by the substituents present on the ring.
Modifications of the Methyl Group
The methyl group at the C2 position of the thiazole ring is a key site for derivatization, allowing for the introduction of diverse functionalities.
One common strategy involves the condensation reaction of 2-methylthiazole (B1294427) derivatives with aromatic aldehydes to form new heterocyclic structures. pharmaguideline.com Another significant modification is the conversion of the methyl group into a formyl group (-CHO). This can be achieved through a multi-step process involving the transformation of the methyl group into a carboxylic acid, followed by conversion to the acid chloride, and subsequent reduction. For example, 4-methylthiazole-5-carboxylic acid can be treated with thionyl chloride to yield the corresponding acid chloride, which is then hydrogenated using a catalyst like Pd/BaSO4 to produce 4-methyl-5-formylthiazole. nih.gov
Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of 4-(2-Methylthiazol-5-yl)benzonitrile is a crucial aspect of medicinal chemistry research, aiming to explore structure-activity relationships and optimize biological properties.
Modifications of the substituents on both the phenyl and thiazole rings have been extensively explored to develop novel compounds with enhanced activities. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule.
| Core Structure | Modification | Example of Resulting Analogue | Reference |
|---|---|---|---|
| Phenyl Ring | Introduction of hydroxyl, methyl, phenyl, piperidyl, or piperazinyl groups | 5-Alkyl-12(H)-quino[3,4-b] neliti.comnih.govbenzothiazine derivatives | mdpi.com |
| Phenyl Ring | Alkylation of a hydroxyl group | 10-O-substituted quinobenzothiazine derivatives | mdpi.com |
| Thiazole Ring | Substitution with various arylidene groups at the C5 position | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | nih.gov |
The replacement of the benzonitrile (B105546) or thiazole ring with other heterocyclic systems is a common strategy to create novel molecular scaffolds with diverse biological activities. This approach, often referred to as molecular hybridization, can lead to compounds with improved pharmacological profiles. globalresearchonline.netekb.eg
Pyrazole (B372694): The thiazole moiety can be linked to a pyrazole ring to create hybrid compounds. globalresearchonline.netekb.egresearchgate.netacs.org The synthesis of these hybrids often involves the reaction of a thiazole-containing precursor with reagents that can form the pyrazole ring. researchgate.netacs.org
Triazole: Thiazole derivatives can be functionalized with triazole rings. nih.govnih.gov For example, thiazole-linked (arylalkyl) azoles have been synthesized and evaluated for their biological properties. nih.gov Fused ring systems like 1,2,4-triazolo[3,4-b] neliti.comnih.govsynarchive.comthiadiazines also represent a class of N-bridged heterocycles derived from triazoles. istanbul.edu.tr
Other Heterocycles: A variety of other heterocyclic rings have been incorporated into thiazole-based structures, including thiadiazoles, oxadiazoles, pyrimidines, and benzimidazoles. neliti.comnih.govnih.govfao.orgresearchgate.netnih.gov For instance, new series of compounds containing di-, tri-, and tetrathiazole moieties have been synthesized through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines. nih.govnih.gov
Isosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties. researchgate.net This can lead to improved potency, selectivity, or pharmacokinetic profiles.
Nitrile Group Isosteres: The nitrile group in benzonitrile can act as a bioisostere for other functional groups such as carbonyl and halogen groups. researchgate.netnih.gov This is due to its ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the aromatic ring. nih.gov
Thiazole Ring Isosteres: The thiazole ring itself can be considered a bioisostere for other five-membered aromatic heterocycles like pyrazole and triazole. researchgate.netunimore.it The similar size, shape, and electronic properties of these rings allow them to be interchanged in certain molecular scaffolds while maintaining or improving biological activity. researchgate.netcambridgemedchemconsulting.com For example, the replacement of a thiazole moiety with a pyrazole group has been successfully employed in the development of kinase inhibitors. researchgate.net Similarly, 1,2,4-oxadiazoles have been investigated as bioisosteres for thiazoles. researchgate.net
Mechanistic Studies of Chemical Transformations
Understanding the reaction mechanisms involved in the synthesis and transformation of thiazole derivatives is fundamental for the rational design of new synthetic routes and novel compounds.
Hantzsch Thiazole Synthesis: The Hantzsch synthesis is a classic and widely used method for the formation of the thiazole ring. synarchive.comresearchgate.netijper.org The mechanism involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate which then undergoes cyclization and dehydration to yield the thiazole ring. nih.govresearchgate.netijper.org
Formation of Substituted Thiazoles: A proposed mechanism for the synthesis of certain substituted thiazoles involves the S-alkylation of a thiosemicarbazide (B42300) with a reagent like chloroacetone, followed by an intramolecular nucleophilic attack of a nitrogen atom on a carbonyl carbon and subsequent dehydration. This process is thought to proceed via an SN2-type reaction. mdpi.com
Applications in Chemical Sciences Excluding Prohibited Elements
Role as a Versatile Synthetic Intermediate and Building Block
The structure of 4-(2-Methylthiazol-5-yl)benzonitrile makes it a valuable intermediate for the synthesis of more complex molecules. The nitrile (-C≡N) group and the thiazole (B1198619) ring serve as reactive handles for a variety of chemical transformations.
The benzonitrile (B105546) moiety is a particularly versatile functional group. It can undergo cyclotrimerization reactions, often catalyzed by low-valent transition metals like titanium, to form 2,4,6-triaryl-1,3,5-triazines researchgate.net. This provides a pathway to highly symmetric, nitrogen-rich heterocyclic structures. Furthermore, the nitrile group can be transformed into other key functional groups; for instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or participate in cycloaddition reactions to form different heterocycles. The synthesis of compounds like 4-(2,2-difluorovinyl)benzonitrile (B14117845) from 4-formylbenzonitrile showcases the utility of the benzonitrile core in building complex functional molecules orgsyn.org.
The thiazole ring itself is a cornerstone in synthetic chemistry. The C-H bonds on the ring can be functionalized, and the ring can participate in cross-coupling reactions. The synthesis of various 2-substituted aminothiazole derivatives is an area of significant research, highlighting the importance of the thiazole core in creating structural diversity google.com. Syntheses starting from precursors like 2-amino-5-methylthiazole (B129938) are common, leading to a wide array of derivatives with varied applications mdpi.com. The strategic combination of these two reactive centers in one molecule makes this compound a potent building block for combinatorial chemistry and targeted synthesis campaigns.
| Functional Group | Potential Transformation | Resulting Structure/Function |
| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid |
| Nitrile (-C≡N) | Reduction | Primary Amine |
| Nitrile (-C≡N) | Cyclotrimerization | 1,3,5-Triazine Core |
| Thiazole Ring | C-H Functionalization / Cross-Coupling | Substituted Thiazole Derivatives |
| Entire Molecule | Elaboration using both functional groups | Complex Heterocyclic Systems |
Contribution to Novel Scaffolds for Chemical Exploration
Building upon its role as a synthetic intermediate, this compound is an excellent starting point for the development of novel molecular scaffolds. A scaffold is a core molecular structure upon which various substituents can be placed to create a library of related compounds for chemical exploration. The benzonitrile-thiazole core can be elaborated to produce larger, more complex architectures.
For example, research into related structures has shown that benzonitrile-containing compounds can be key components in the synthesis of inhibitors for biological targets. The development of triazole-pyrimidine-methylbenzonitrile derivatives as adenosine (B11128) receptor antagonists illustrates how a benzonitrile-containing fragment is incorporated into a larger, more functional scaffold nih.gov. Similarly, the thiazole ring is a privileged structure in medicinal chemistry and can be integrated into larger systems. The synthesis of thiazole-based thiazolidinones and triazole derivatives demonstrates the utility of the thiazole moiety as a foundational element for new chemical entities mdpi.comnih.gov. By leveraging the reactivity of both the nitrile and the thiazole, chemists can access unique three-dimensional chemical spaces not readily accessible from simpler starting materials.
Applications in Material Science Research
The electronic properties of the thiazole ring make this compound and related structures promising candidates for research in material science, particularly in organic electronics. Thiazole is an electron-accepting heterocycle, and when conjugated with an electron-donating group like a phenyl ring, it can create a molecule with donor-acceptor characteristics. This is a fundamental design principle for organic semiconductors.
Recent studies have highlighted the potential of thiazole-containing polymers in organic photovoltaics. In one study, isomeric polymers featuring thiazolyl-substituted benzodithiophene units were synthesized. The orientation of the thiazolyl group was found to significantly influence the highest occupied molecular orbital (HOMO) energy levels, molecular aggregation, and ultimately, the power conversion efficiency of the resulting polymer solar cells nankai.edu.cn. This demonstrates the critical role that thiazole units play in tuning the solid-state properties of organic materials. Furthermore, other thiazole derivatives have been investigated as components of new composite materials; for instance, 4-Methyl-5-thiazoleethanol (MTE) was attached to graphene oxide to create a material with high selectivity for adsorbing copper ions chemicalbook.com. These findings suggest that the this compound structure could be incorporated into novel polymers or hybrid materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.
| Property of Thiazole-Based Materials | Relevance to Material Science | Potential Application |
| Electron-deficient (acceptor) nature | Facilitates charge separation and transport | Organic Semiconductors, OFETs |
| Tunable energy levels (HOMO/LUMO) | Optimizes performance in electronic devices | Organic Solar Cells (OSCs) |
| Ability to influence molecular packing | Controls solid-state morphology and charge mobility | High-performance Organic Electronics |
| Coordination with metal ions | Enables creation of functional hybrid materials | Sensors, Selective Adsorbents chemicalbook.com |
Ligand Design in Organometallic Chemistry (Conceptual Inclusion)
Conceptually, this compound is an attractive candidate for ligand design in organometallic chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound possesses two potential coordination sites: the nitrogen atom of the thiazole ring and the nitrogen atom of the nitrile group.
The nitrogen atom in a thiazole ring is known to coordinate with a variety of metal ions, acting as a soft base that can bind to metals like copper, zinc, and cobalt nih.govnih.govmdpi.com. The resulting metal complexes can exhibit enhanced biological activity or interesting photophysical properties, such as fluorescence, which can be modulated by the metal center nih.govmdpi.com. The nitrile nitrogen also has a lone pair of electrons and can coordinate to transition metals. The combination of these two sites could allow the molecule to act as a monodentate ligand through either nitrogen or potentially as a chelating or bridging ligand under specific conditions, linking multiple metal centers. The development of such organometallic complexes could lead to new catalysts, luminescent materials, or metal-organic frameworks (MOFs).
Development of Molecular Probes (if strictly non-clinical in application)
The structural and electronic features of this compound suggest its potential use in the development of molecular probes for non-clinical research applications. A molecular probe is a molecule used to detect or measure the presence of other molecules or ions.
Thiazole-containing systems can be inherently fluorescent, a property that is essential for many molecular probes nih.gov. The extended π-conjugated system of this compound may endow it with useful photophysical properties. Its fluorescence could potentially be modulated upon binding to a specific analyte, such as a metal ion, making it a "turn-on" or "turn-off" fluorescent sensor. Research on related 5-N-Arylaminothiazoles has shown that their coordination to zinc ions leads to changes in their fluorescence lifetime and emission spectra, demonstrating their utility as sensors nih.gov. Additionally, thiazole rings are components of reagents used in common laboratory assays, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which is used to measure cell proliferation in vitro nih.gov. This precedent underscores the utility of the thiazole scaffold in creating molecular tools for chemical and biological research outside of a clinical context.
Advanced Methodologies and Future Research Directions
Automation in Synthesis and Characterization
The integration of automated systems is revolutionizing the synthesis of complex molecules like 4-(2-Methylthiazol-5-yl)benzonitrile. Automated synthesis platforms, particularly those employing flow chemistry, offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. For the synthesis of the 4-(thiazol-5-yl)benzonitrile core, which often involves multi-step sequences including thiazole (B1198619) formation and cross-coupling reactions, automation can significantly reduce manual handling and reaction cycle times.
Future research will likely focus on developing end-to-end automated workflows. This involves coupling flow synthesis reactors directly with in-line purification (e.g., automated chromatography) and characterization technologies like nuclear magnetic resonance (NMR) and mass spectrometry (MS). Such a setup would enable the on-demand synthesis and analysis of derivatives, accelerating the drug discovery and material science research cycles.
Table 1: Conceptual Automated Workflow for this compound Synthesis
| Step | Module | Function |
| 1 | Reagent Delivery | Automated pumps deliver starting materials (e.g., a bromo-benzonitrile derivative and a thiazole precursor) to the reactor. |
| 2 | Flow Reactor | The reaction (e.g., a Palladium-catalyzed cross-coupling) occurs under optimized conditions within a heated microreactor. |
| 3 | In-line Quenching | The reaction mixture is automatically quenched to stop the reaction. |
| 4 | Automated Purification | The crude product is passed through an automated liquid chromatography system for purification. |
| 5 | Sample Analysis | The purified compound is automatically directed to NMR and MS instruments for structural confirmation and purity analysis. |
| 6 | Data Management | Results are automatically logged into a laboratory information management system (LIMS). |
High-Throughput Experimentation in Compound Library Generation
High-Throughput Experimentation (HTE) is a powerful methodology for rapidly screening and optimizing reaction conditions. ewadirect.com For the synthesis of this compound, HTE can be employed to screen a wide array of catalysts, ligands, bases, and solvents for the crucial cross-coupling step in parallel, using 96-well or 384-well plates. ewadirect.comnih.gov This approach allows for the swift identification of optimal conditions, saving significant time and resources compared to traditional one-at-a-time experimentation.
Furthermore, HTE is invaluable for generating libraries of derivatives. acs.org By systematically varying the building blocks—for instance, using a range of substituted 5-halothiazoles with different substituted arylboronic acids—a large and diverse library of compounds based on the 4-(thiazol-5-yl)benzonitrile scaffold can be synthesized. nih.govacs.org This is critical for structure-activity relationship (SAR) studies in drug discovery. kuey.net The use of HTS technologies can also accelerate the analysis of these compound libraries. ewadirect.comrsc.org
Table 2: Example of a High-Throughput Experimentation Plate Layout for Synthesis Optimization
| Catalyst A | Catalyst B | Catalyst C | Catalyst D | |
| Ligand 1 | Base 1, Solvent 1 | Base 1, Solvent 1 | Base 1, Solvent 1 | Base 1, Solvent 1 |
| Ligand 2 | Base 1, Solvent 1 | Base 1, Solvent 1 | Base 1, Solvent 1 | Base 1, Solvent 1 |
| Ligand 3 | Base 2, Solvent 2 | Base 2, Solvent 2 | Base 2, Solvent 2 | Base 2, Solvent 2 |
| Ligand 4 | Base 2, Solvent 2 | Base 2, Solvent 2 | Base 2, Solvent 2 | Base 2, Solvent 2 |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
Table 3: Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms suggest multiple synthetic routes from simple precursors. sci-hub.se | Discovery of novel, more efficient, or more cost-effective synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the yield and regioselectivity of key reactions. nih.gov | Reduced number of failed experiments and conservation of resources. |
| Catalyst/Reagent Selection | Models recommend the optimal catalyst, solvent, or reagent for a specific transformation. | Accelerated reaction optimization and improved reaction efficiency. |
| In Silico Library Screening | AI can screen virtual libraries to identify derivatives with desired properties before synthesis. digitellinc.com | Focuses synthetic efforts on compounds with the highest potential. |
Exploration of Novel Catalytic Systems for Synthesis
While classic methods like the Hantzsch thiazole synthesis are well-established, future research is focused on developing more efficient, sustainable, and versatile catalytic systems. nih.govrsc.org For the construction of the this compound skeleton, research into novel catalysts for the cross-coupling of the thiazole and benzonitrile (B105546) moieties is crucial. This includes exploring catalysts based on earth-abundant metals as greener alternatives to palladium, or developing highly active palladium catalysts that can function at very low concentrations (parts-per-million). organic-chemistry.orgacs.org
Table 4: Comparison of Catalytic Systems for Aryl-Thiazole Bond Formation
| Catalytic System | Description | Advantages | Challenges |
| Classic Palladium-Catalyzed Coupling (e.g., Suzuki, Stille) | Couples a halothiazole with an arylboronic acid (or stannane). | Well-established, reliable, broad substrate scope. | Requires pre-functionalized starting materials; potential for palladium contamination. |
| Copper-Catalyzed Coupling | Uses copper catalysts, often for coupling with aryl iodides. organic-chemistry.org | Lower cost than palladium, different reactivity profile. | Can require higher temperatures or specific ligands. |
| Direct C-H Arylation | Directly couples a C-H bond on the thiazole with an aryl halide. organic-chemistry.org | More atom-economical, fewer synthetic steps. | Control of regioselectivity can be challenging. nih.gov |
| Iridium-Catalyzed Ylide Insertion | Forms the thiazole ring via insertion into a thioamide/thiourea. nih.govacs.org | Mild conditions, high functional group tolerance. | Requires synthesis of specific ylide precursors. |
Development of Chemoinformatic Tools for Structure-Reactivity Prediction
Chemoinformatic tools are essential for navigating the vast chemical space of possible derivatives of this compound. By calculating a wide range of molecular descriptors, these tools can build predictive models for various properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate the chemical structure of derivatives with their biological activity or physicochemical properties (e.g., solubility, stability). ijper.org
Future research will involve creating more sophisticated, validated models specifically for this class of compounds. These tools can be used to perform in silico screening of virtual libraries, prioritizing which derivatives to synthesize for biological testing. nih.gov This predictive capability significantly streamlines the discovery process by focusing laboratory resources on compounds with the highest likelihood of possessing desired characteristics. researchgate.net
Table 5: Chemoinformatic Descriptors and Their Predicted Properties
| Descriptor Type | Examples | Predicted Properties |
| Topological | Molecular Connectivity Indices | Boiling point, viscosity, biological activity. |
| Electronic | Partial charges, dipole moment | Reactivity, binding affinity, membrane permeability. |
| Steric/3D | Molecular surface area, volume | Receptor binding, solubility, metabolic stability. |
| Hydrophobicity | LogP, LogD | Absorption, distribution, metabolism, and excretion (ADME) properties. |
Investigation of Solid-Phase Synthesis Approaches
Solid-Phase Organic Synthesis (SPOS) offers a powerful alternative to traditional solution-phase chemistry for the preparation of compound libraries. nih.gov In this approach, one of the building blocks of this compound is anchored to a solid support (e.g., a polymer resin). researchgate.net Subsequent reaction steps are carried out, and excess reagents and byproducts are easily removed by simple filtration and washing. nih.gov
The investigation of SPOS for this scaffold would facilitate the rapid and efficient generation of a multitude of analogs for screening. acs.orgnih.gov For example, a resin-bound aminothiazole could be acylated, alkylated, or subjected to other transformations to create a diverse set of derivatives. The final products are then cleaved from the solid support in the final step. The ease of purification and the potential for automation make SPOS a highly attractive area for future research. nih.govresearchgate.net
Table 6: Comparison of Solution-Phase and Solid-Phase Synthesis
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reaction Monitoring | Straightforward (e.g., TLC, LC-MS). | More complex, often requires cleaving a small sample. |
| Purification | Often requires chromatography. | Simple filtration and washing. nih.gov |
| Scalability | Can be scaled up to large quantities. | Typically used for smaller scale library synthesis. |
| Automation | Can be automated but is often complex. | Readily amenable to automation and high-throughput formats. nih.gov |
| Reagent Use | Stoichiometric amounts are often used. | Large excess of reagents can be used to drive reactions to completion. |
Conclusion and Future Perspectives
Summary of Key Academic Contributions
Direct academic publications focusing exclusively on 4-(2-Methylthiazol-5-yl)benzonitrile are limited. However, the academic contributions to the broader class of 5-arylthiazole derivatives, to which this compound belongs, are substantial. Research on structurally similar compounds provides a strong inferential basis for understanding its potential significance.
Key contributions in the field of related 5-arylthiazoles include the development of versatile synthetic routes. Modern methods, such as direct arylation, have been shown to be highly effective for coupling aryl groups at the 5-position of the thiazole (B1198619) ring, offering improvements in atom economy and sustainability over traditional cross-coupling reactions. nih.gov The synthesis of various 2-amino/hydrazino-4-arylthiazoles and 2-methyl-5-phenylthiazole (B3484485) derivatives has been extensively explored, highlighting the chemical tractability of this class of compounds. researchgate.nettandfonline.com
In the realm of medicinal chemistry, numerous studies on analogous compounds underscore the potential of the this compound scaffold. For instance, various N-arylthiazole-2-amines have been investigated for their ability to promote skeletal muscle cell differentiation, a key process in muscle regeneration. nih.gov Furthermore, related thiazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netmdpi.com The benzonitrile (B105546) group itself is a well-established pharmacophore, often incorporated into molecules designed as enzyme inhibitors, such as those targeting kinases.
Identification of Unexplored Research Questions
The limited direct research on this compound presents a landscape rich with unexplored questions. A primary gap is the full characterization of the compound itself.
Key Unexplored Research Questions:
Definitive Synthesis and Optimization: While general methods for creating 5-arylthiazoles exist, a systematic study to determine the most efficient, scalable, and environmentally benign synthesis specific to this compound has not been published.
Solid-State Characterization: There is no publicly available single-crystal X-ray diffraction data for this compound. Such a study would provide invaluable information on its molecular geometry, crystal packing, and intermolecular interactions.
Comprehensive Biological Screening: The full pharmacological profile of this compound remains unknown. A broad-based screening against various biological targets (e.g., kinases, monoamine oxidases, bacterial and fungal strains) is a significant research opportunity. For example, studies on similar benzofuran-thiazolylhydrazone derivatives have identified potent monoamine oxidase (MAO) inhibitors. nih.gov
Metabolic Stability and Pharmacokinetic Profile: For any potential therapeutic application, understanding the metabolic fate and pharmacokinetic properties of the compound is essential. These studies have yet to be conducted.
Materials Science Applications: The potential for this compound in materials science, for instance as a building block for organic light-emitting diodes (OLEDs) or other functional materials, is entirely unexplored.
Potential for Further Fundamental Chemical Investigations
The structure of this compound is ripe for further fundamental chemical investigations that could yield novel insights and applications.
Derivatization and Structure-Activity Relationship (SAR) Studies: The core structure is an ideal starting point for creating a library of derivatives. Systematic modification of both the thiazole and benzonitrile rings could lead to the discovery of compounds with highly optimized properties. For example, SAR studies on related 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have successfully identified potent xanthine (B1682287) oxidase inhibitors. researchgate.net
Advanced Spectroscopic and Computational Analysis: A detailed investigation using advanced NMR techniques, alongside computational studies (e.g., Density Functional Theory), could elucidate the electronic properties and conformational dynamics of the molecule. researchgate.net This would support rational drug design and the prediction of its reactivity.
Exploration as a Ligand in Organometallic Chemistry: The nitrogen and sulfur atoms of the thiazole ring, along with the nitrile group, present potential coordination sites for metal ions. Research into its properties as a ligand could open new avenues in catalysis or the development of metal-containing materials.
Emerging Trends in Thiazole and Benzonitrile Chemistry
The fields of thiazole and benzonitrile chemistry are continuously evolving, with several emerging trends relevant to this compound.
One of the most significant trends is the move towards green and sustainable synthesis . This includes the use of microwave-assisted reactions, catalyst-free conditions, and environmentally friendly solvents to produce thiazole derivatives, reducing the environmental impact of chemical manufacturing. tandfonline.com
In medicinal chemistry, there is a growing emphasis on designing multi-targeted inhibitors to combat complex diseases like cancer. Thiazole-based compounds are being investigated for their ability to inhibit multiple enzymes or pathways simultaneously. nih.gov For instance, derivatives are being designed to act as dual A2A/A2B adenosine (B11128) receptor antagonists or to inhibit both EGFR and VEGFR-2 kinases.
The application of in silico methods , including molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling, is becoming standard practice. These computational tools accelerate the discovery process by predicting the biological activity and potential binding modes of new compounds before they are synthesized. nih.govexcli.de
Outlook for Interdisciplinary Research in Chemical Sciences
The future of research on compounds like this compound lies in interdisciplinary collaboration.
Chemistry and Biology: The synergy between synthetic chemists and biologists is crucial. Chemists can design and synthesize novel derivatives, which biologists can then evaluate in various assays to uncover their therapeutic potential. This iterative process is the foundation of modern drug discovery. mdpi.com
Chemistry and Materials Science: Collaboration with materials scientists could lead to the investigation of this compound and its derivatives in the creation of novel polymers, organic conductors, or sensors. The rigid, aromatic structure is a promising feature for such applications.
Chemistry and Computational Science: The integration of computational chemistry is essential for building predictive models of activity and toxicity, guiding synthetic efforts towards the most promising candidates and reducing the reliance on extensive, and often costly, experimental screening. excli.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
